![molecular formula C17H9NO2 B186909 Naphtho[2,3-h]quinoline-7,12-dione CAS No. 19832-13-4](/img/structure/B186909.png)
Naphtho[2,3-h]quinoline-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-h]quinoline-7,12-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities. Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit promising properties in areas such as anticancer, antiviral, and antimicrobial activities. In
科学的研究の応用
Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most promising applications of this compound is in the field of anticancer research. Studies have shown that Naphtho[2,3-h]quinoline-7,12-dione exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Another potential application of Naphtho[2,3-h]quinoline-7,12-dione is in the field of antiviral research. Studies have shown that this compound exhibits potent antiviral activity against various viruses, including HIV, hepatitis B, and influenza A virus. This activity is believed to be due to the inhibition of viral replication, making Naphtho[2,3-h]quinoline-7,12-dione a promising candidate for the development of antiviral drugs.
作用機序
The mechanism of action of Naphtho[2,3-h]quinoline-7,12-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, Naphtho[2,3-h]quinoline-7,12-dione has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
生化学的および生理学的効果
Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, inducing apoptosis in these cells. Additionally, Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit antiviral activity, inhibiting the replication of various viruses.
実験室実験の利点と制限
One of the main advantages of using Naphtho[2,3-h]quinoline-7,12-dione in lab experiments is its potent biological activity. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for cancer research. Additionally, Naphtho[2,3-h]quinoline-7,12-dione exhibits antiviral activity, making it a promising candidate for antiviral research.
However, one of the limitations of using Naphtho[2,3-h]quinoline-7,12-dione in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against normal cells as well as cancer cells, making it important to carefully evaluate its toxicity in preclinical studies.
将来の方向性
There are several future directions for the research of Naphtho[2,3-h]quinoline-7,12-dione. One of the most promising directions is the development of this compound as a potential anticancer drug. Further studies are needed to evaluate the efficacy and safety of Naphtho[2,3-h]quinoline-7,12-dione in preclinical and clinical studies.
Another future direction is the development of Naphtho[2,3-h]quinoline-7,12-dione as a potential antiviral drug. Studies are needed to evaluate the antiviral activity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, Naphtho[2,3-h]quinoline-7,12-dione is a promising compound for scientific research. This compound exhibits potent biological activity, including anticancer and antiviral activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Naphtho[2,3-h]quinoline-7,12-dione have been discussed in this paper. Further studies are needed to fully evaluate the potential of this compound in various areas of scientific research.
合成法
The synthesis of Naphtho[2,3-h]quinoline-7,12-dione can be achieved through various methods. One of the most commonly used methods is the Povarov reaction, which involves the reaction of an aryl aldehyde with an aniline and an enone in the presence of an acid catalyst. Another method is the Friedlander synthesis, which involves the reaction of an aryl amine with a ketone in the presence of an acid catalyst. Both methods have been successfully used to synthesize Naphtho[2,3-h]quinoline-7,12-dione with good yields.
特性
CAS番号 |
19832-13-4 |
|---|---|
製品名 |
Naphtho[2,3-h]quinoline-7,12-dione |
分子式 |
C17H9NO2 |
分子量 |
259.26 g/mol |
IUPAC名 |
naphtho[2,3-h]quinoline-7,12-dione |
InChI |
InChI=1S/C17H9NO2/c19-16-11-5-1-2-6-12(11)17(20)14-13(16)8-7-10-4-3-9-18-15(10)14/h1-9H |
InChIキー |
UYNKQQKKVBZTFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=N4)C=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=N4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



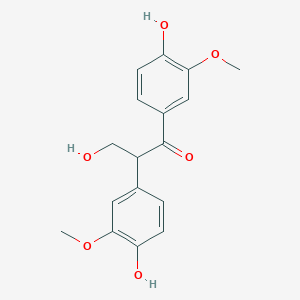
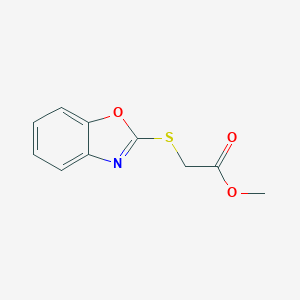
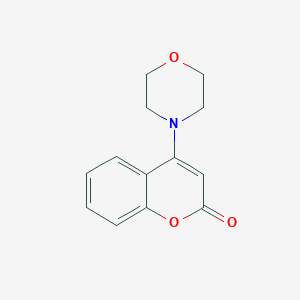
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
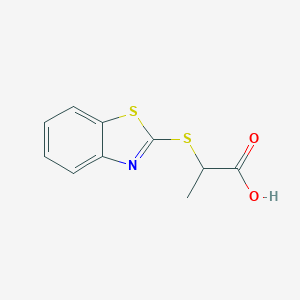
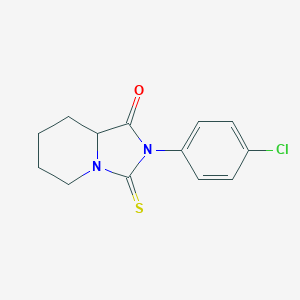
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

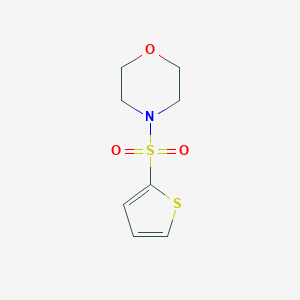
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
